![molecular formula C13H7F2NO B6375941 3-Cyano-5-(2,4-difluorophenyl)phenol, 95% CAS No. 1261998-54-2](/img/structure/B6375941.png)
3-Cyano-5-(2,4-difluorophenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(2,4-difluorophenyl)phenol, 95% (also known as 3-Cyano-5-(2,4-difluorophenyl)phenol, 95%) is an organic compound composed of a phenol group with a cyano substituent and two fluorine atoms. It is a white crystalline solid with a melting point of 93-95 °C. This compound is most commonly used in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes and in the production of polymers.
Scientific Research Applications
3-Cyano-5-(2,4-difluorophenyl)phenol, 95% is used in various scientific research applications. It is used as a fluorescent probe for the detection of nitric oxide in biological systems, as a reagent for the synthesis of difluorobenzenes, and as a catalyst for the synthesis of heterocyclic compounds. It is also used as a precursor for the synthesis of polymers and as a catalyst for the preparation of polymeric materials.
Mechanism of Action
3-Cyano-5-(2,4-difluorophenyl)phenol, 95% is an active compound for the preparation of various organic compounds. Its mechanism of action involves the formation of a covalent bond between the phenol group and the cyano substituent. This covalent bond is stabilized by the two fluorine atoms, which act as electron-withdrawing groups. This covalent bond is then broken, releasing the desired product.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-difluorophenyl)phenol, 95% is a non-toxic compound and has no known biochemical or physiological effects. It is not known to be an allergen or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Cyano-5-(2,4-difluorophenyl)phenol, 95% is its high purity and availability. It is a white crystalline solid that is easy to handle and store, and it can be used in a variety of organic synthesis reactions. The main limitation of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Future Directions
The potential future applications of 3-Cyano-5-(2,4-difluorophenyl)phenol, 95% include its use as a fluorescent probe for the detection of nitric oxide in biological systems, as a reagent for the synthesis of difluorobenzenes, and as a catalyst for the synthesis of heterocyclic compounds. Additionally, it could be used in the synthesis of polymers and in the preparation of polymeric materials. It could also be used to synthesize new pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Synthesis Methods
3-Cyano-5-(2,4-difluorophenyl)phenol, 95% is synthesized by the reaction of 2,4-difluorophenol and cyanogen bromide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of 70-80 °C and yields the desired product in high yields. The product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure product.
properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRAZSLQKYKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684728 |
Source
|
Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-difluorophenyl)phenol | |
CAS RN |
1261998-54-2 |
Source
|
Record name | 2',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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